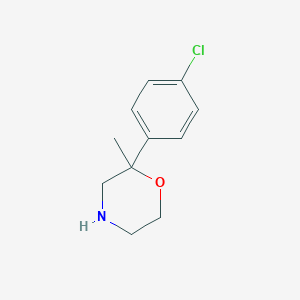

2-(4-Chlorophenyl)-2-methylmorpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDDASQRAPIORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388923 | |

| Record name | 2-(4-chlorophenyl)-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-44-1 | |

| Record name | 2-(4-chlorophenyl)-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(4-Chlorophenyl)-2-methylmorpholine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-(4-chlorophenyl)-2-methylmorpholine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The morpholine scaffold is a privileged structure in medicinal chemistry, and substitution at the C2 position with both an aryl and an alkyl group presents a unique synthetic challenge. This document outlines a multi-step synthesis commencing from commercially available 4'-chloroacetophenone. The core strategy involves the formation of a key epoxide intermediate, followed by nucleophilic ring-opening and subsequent acid-catalyzed dehydrative cyclization. Each step is discussed in detail, including mechanistic rationale, experimental protocols, and key process considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this compound or its analogues.

Introduction

The morpholine ring is a ubiquitous heterocyclic motif found in a multitude of biologically active compounds, including approved drugs such as Linezolid (antibiotic) and Aprepitant (antiemetic). Its presence often imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The target molecule, 2-(4-chlorophenyl)-2-methylmorpholine, possesses a quaternary carbon at the C2 position, a structural feature that can provide conformational rigidity and unique vector orientations for interacting with biological targets.

The synthesis of such 2,2-disubstituted morpholines requires a strategic approach to construct the heterocyclic core with precise control over the substitution pattern. This guide details a validated pathway that leverages common, high-yielding transformations familiar to the process chemist.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical pathway for its construction. The primary disconnection of the morpholine ring occurs at the C-N and C-O bonds, pointing to an N-(2-hydroxyethyl) amino alcohol as the direct precursor. This intermediate can be conceptually formed from the reaction between a suitable three-carbon electrophile and ethanolamine. An epoxide, specifically 2-(4-chlorophenyl)-2-methyloxirane , serves as an ideal electrophilic precursor due to its inherent reactivity and the regioselectivity of its ring-opening. This epoxide can, in turn, be synthesized from 4'-chloroacetophenone , a readily available starting material. This retrosynthetic strategy is outlined below.

Caption: Retrosynthetic analysis of 2-(4-chlorophenyl)-2-methylmorpholine.

Core Synthesis Pathway: Epoxide Ring-Opening Strategy

The forward synthesis is a three-step process starting from 4'-chloroacetophenone. This pathway is advantageous due to the reliability of each transformation and the use of common laboratory reagents.

Diagram of Forward Synthesis

Caption: Overall workflow for the synthesis of the target compound.

Detailed Discussion and Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenyl)-2-methyloxirane

The first key transformation is the conversion of a ketone to an epoxide. The Corey-Chaykovsky reaction is exceptionally well-suited for this purpose, utilizing a sulfur ylide generated in situ from trimethylsulfonium iodide and a strong base like sodium hydride. The ylide attacks the carbonyl carbon, and subsequent intramolecular displacement of dimethyl sulfide forms the desired epoxide ring.

Mechanism Insight: This reaction is preferred over a Grignard/dehydration/epoxidation sequence as it is a more direct, one-pot conversion from the ketone, often resulting in higher overall yields.

Experimental Protocol:

-

Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in dry dimethyl sulfoxide (DMSO).

-

Add trimethylsulfonium iodide (1.2 eq.) portion-wise to the NaH suspension at room temperature. The mixture will be stirred until gas evolution ceases (typically 1 hour), indicating the formation of the sulfur ylide.

-

Epoxidation: Cool the ylide solution to 0 °C. Dissolve 4'-chloroacetophenone (1.0 eq.) in a minimal amount of dry DMSO or THF and add it dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

-

Work-up and Purification: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel. A similar synthesis for an analog, 2-(4-iodophenyl)-2-methyloxirane, proceeds in near-quantitative yield.[1]

| Parameter | Value |

| Starting Material | 4'-Chloroacetophenone |

| Key Reagents | Trimethylsulfonium iodide, NaH |

| Solvent | DMSO / THF |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

Step 2: Synthesis of 1-((2-Hydroxyethyl)amino)-2-(4-chlorophenyl)propan-2-ol

This step involves the nucleophilic ring-opening of the previously synthesized epoxide. Ethanolamine acts as the nitrogen nucleophile. The reaction typically proceeds via an SN2 mechanism.[2]

Mechanism Insight: In an unsymmetrical epoxide under neutral or basic conditions, the nucleophile will attack the less sterically hindered carbon atom.[3] In this case, the attack occurs at the methylene carbon (C3) of the oxirane ring, as the C2 carbon is a sterically encumbered quaternary center. The reaction is often performed using an excess of the amine or with the amine serving as the solvent to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-(4-chlorophenyl)-2-methyloxirane (1.0 eq.) in ethanolamine (3.0-5.0 eq.). Using an excess of ethanolamine also serves as the solvent. Alternatively, a co-solvent like ethanol can be used.

-

Reaction Conditions: Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Work-up and Purification: After cooling to room temperature, remove the excess ethanolamine under high vacuum. The resulting crude amino diol is often a viscous oil. It can be purified by column chromatography, though in many cases the crude product is of sufficient purity to be carried forward to the next step without further purification. The successful ring cleavage of similar epoxides with amines is a well-established procedure.[4]

| Parameter | Value |

| Starting Material | 2-(4-Chlorophenyl)-2-methyloxirane |

| Key Reagents | Ethanolamine |

| Solvent | Ethanolamine or Ethanol |

| Temperature | 80-100 °C (Reflux) |

| Typical Yield | >90% (Crude) |

Step 3: Dehydrative Cyclization to 2-(4-Chlorophenyl)-2-methylmorpholine

The final step is the formation of the morpholine ring via an intramolecular cyclization of the amino diol precursor. This transformation is a dehydration reaction, typically catalyzed by a strong protic acid such as concentrated sulfuric acid (H₂SO₄).

Mechanism Insight: The acid protonates one of the hydroxyl groups (most likely the more reactive primary alcohol), converting it into a good leaving group (water). The nitrogen atom's lone pair then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the six-membered morpholine ring. A final deprotonation step yields the neutral target compound. Direct cyclodehydration is one of the most straightforward approaches for preparing cyclic amines from amino alcohols.[5]

Experimental Protocol:

-

Reaction Setup: Place the crude 1-((2-hydroxyethyl)amino)-2-(4-chlorophenyl)propan-2-ol (1.0 eq.) in a round-bottom flask.

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq.) dropwise with vigorous stirring. The addition is exothermic and should be controlled.

-

Reaction Conditions: After the addition is complete, heat the mixture to 100-120 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography or by distillation under reduced pressure to yield 2-(4-chlorophenyl)-2-methylmorpholine as the final product.

| Parameter | Value |

| Starting Material | 1-((2-Hydroxyethyl)amino)-2-(4-chlorophenyl)propan-2-ol |

| Key Reagents | Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | None (Neat) |

| Temperature | 100-120 °C |

| Typical Yield | 60-80% |

Characterization

The identity and purity of the final compound, 2-(4-chlorophenyl)-2-methylmorpholine, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in a fume hood.

-

Trimethylsulfonium Iodide & DMSO: Can be irritants. Handle with appropriate personal protective equipment (PPE).

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Handle with extreme care, using appropriate PPE, including gloves, lab coat, and safety glasses/face shield. The dilution and neutralization steps are highly exothermic.

-

Ethanolamine: Corrosive and an irritant. Work in a well-ventilated fume hood.

Conclusion

This guide presents a logical and efficient three-step synthesis for 2-(4-chlorophenyl)-2-methylmorpholine from 4'-chloroacetophenone. The pathway relies on well-established and high-yielding reactions, including the Corey-Chaykovsky epoxidation, nucleophilic epoxide ring-opening, and acid-catalyzed cyclization. This methodology provides a solid foundation for researchers requiring access to this and structurally related 2,2-disubstituted morpholines for further investigation in drug discovery and development programs.

References

- CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.

-

PubMed - Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. [Link]

- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

-

ResearchGate - 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. [Link]

-

ACS Publications - Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. The Journal of Organic Chemistry. [Link]

-

PrepChem.com - Synthesis of 2-(4-iodophenyl)-2-methyloxirane. [Link]

-

Organic Syntheses - One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

-

ResearchGate - Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

-

Chemistry LibreTexts - 18.6: Reactions of Epoxides- Ring-opening. [Link]

-

Ataman Kimya - 2-METHYLOXIRANE. [Link]

-

Exam 1 Answer Key - Chem 335 - Winter 2000. [Link]c/C335W00/E1AK.htm)

Sources

physicochemical properties of 2-(4-Chlorophenyl)-2-methylmorpholine

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Chlorophenyl)-2-methylmorpholine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the , a substituted morpholine of interest in chemical synthesis and pharmaceutical research. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable metabolic stability, low toxicity, and ability to improve the pharmacokinetic profiles of drug candidates.[1][2] Understanding the core physicochemical characteristics of its derivatives is paramount for successful application in research and development.

Section 1: Chemical Identity and Core Structure

Accurate identification is the foundation of all subsequent scientific investigation. 2-(4-Chlorophenyl)-2-methylmorpholine is a solid organic compound characterized by a morpholine ring substituted at the 2-position with both a methyl group and a 4-chlorophenyl group.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(4-chlorophenyl)-2-methylmorpholine | [3][4][5] |

| CAS Number | 109461-44-1 | [4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₄ClNO | [3][4][5][7][9] |

| Molecular Weight | 211.69 g/mol | [3][4][6][7] |

| InChI Key | IJDDASQRAPIORY-UHFFFAOYNA-N | [4][5][10] |

| Canonical SMILES | CC1(CNCCO1)C2=CC=C(C=C2)Cl |[4][7][9] |

Section 2: Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes & Implications | Source(s) |

|---|---|---|---|

| Physical Form | Solid | Facilitates handling and weighing. | [6] |

| Boiling Point | 307.0 ± 37.0 °C (at 760 mmHg) | Predicted value; indicates low volatility. | [6] |

| Purity | Commercially available at ≥98% | High purity is essential for reliable experimental data. | [6][7] |

| Predicted XlogP | 1.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [9] |

| Storage | 4°C, protect from light | Standard for maintaining the stability of complex organic molecules. |[6] |

In-Depth Discussion of Key Parameters

Solubility: The solubility of a compound is a critical determinant of its utility in solution-phase chemistry and its suitability for pharmaceutical formulation. While specific experimental solubility data for 2-(4-Chlorophenyl)-2-methylmorpholine is not readily available in the literature, its structure allows for an expert assessment. The molecule contains a hydrophilic morpholine ring, which is miscible with water.[11] However, the presence of the large, non-polar 4-chlorophenyl group is expected to dominate the molecule's properties and significantly reduce its aqueous solubility. Therefore, it is predicted to be poorly soluble in water but should exhibit good solubility in organic solvents like methanol, ethanol, and dichloromethane.[12] Experimental determination via a standardized method, such as the shake-flask protocol outlined below, is essential for any development program.

pKa (Basicity): The morpholine nitrogen atom possesses a lone pair of electrons, rendering it basic. The pKa of the conjugate acid of unsubstituted morpholine is approximately 8.5.[11] For N-methylmorpholine, the pKa is 7.41.[13] In 2-(4-Chlorophenyl)-2-methylmorpholine, the electron-donating effect of the methyl group at the 2-position would typically increase basicity. However, the steric hindrance and potential electronic effects of the adjacent 4-chlorophenyl group may modulate this. The pKa is a crucial parameter as it governs the ionization state of the molecule at a given pH, which directly impacts its solubility, membrane transport, and interaction with biological targets.

Section 3: Analytical Methodologies and Characterization

A robust analytical workflow is necessary to confirm the identity, purity, and key physicochemical properties of the subject compound. This section provides validated protocols that serve as a self-validating system for characterization.

Caption: A logical workflow for the comprehensive physicochemical characterization and subsequent application of 2-(4-Chlorophenyl)-2-methylmorpholine.

Protocol 1: Identity and Purity Determination by HPLC-MS

-

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard for assessing the purity of non-volatile organic compounds. The addition of a Mass Spectrometry (MS) detector provides unambiguous confirmation of the molecular weight, thus verifying the compound's identity.

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

HPLC Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

UV Detection: 254 nm.

-

-

MS Conditions (ESI+):

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

-

Analysis: The purity is calculated from the peak area percentage at 254 nm. The identity is confirmed by observing the protonated molecular ion [M+H]⁺ at m/z 212.08.

-

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Rationale: This method, based on OECD Guideline 105, is the gold standard for determining the true thermodynamic equilibrium solubility of a compound, which is essential for biopharmaceutical and formulation studies.

-

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with mobile phase and analyze using the calibrated HPLC-UV method described in Protocol 1 to determine the concentration. This concentration represents the solubility.

-

Protocol 3: pKa Determination by Potentiometric Titration

-

Rationale: Potentiometric titration provides a direct and highly accurate measurement of a compound's pKa by monitoring pH changes upon the addition of a titrant.

-

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility throughout the experiment.

-

Titration: Place the solution under a calibrated pH electrode and slowly titrate with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH value after each incremental addition of the acid titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is protonated.

-

Caption: The relationship between fundamental physicochemical properties and their influence on key stages of drug development.

Section 4: Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. 2-(4-Chlorophenyl)-2-methylmorpholine is classified with the GHS07 pictogram, indicating it can be harmful.[6]

Table 3: GHS Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[6][7] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-(4-Chlorophenyl)-2-methylmorpholine is a solid compound with moderate predicted lipophilicity and a basic nitrogen center characteristic of the morpholine class. Its poor anticipated aqueous solubility and specific pKa are critical parameters that must be experimentally determined using robust analytical methods, such as those detailed in this guide. A thorough understanding and precise measurement of these physicochemical properties are indispensable for any researcher aiming to utilize this molecule effectively in synthetic chemistry, medicinal chemistry, or broader drug development programs.

References

-

2-(4-Chlorophenyl)-3-methylmorpholine | C11H14ClNO | CID 215992. PubChem. [Link]

-

Morpholine (OSHA Method PV2123). OSHA. [Link]

-

2-(4-chlorophenyl)-2-methylmorpholine (C11H14ClNO). PubChemLite. [Link]

-

4-methylmorpholine hydrochloride - Physico-chemical Properties. ChemBK. [Link]

-

2-(4'-Chlorophenyl)-3-(4-N-morpholinophenyl)-1,3-thiazolidin-4-one. SpectraBase. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

-

pKa Data Compiled by R. Williams. University of California, Riverside. [Link]

-

Morpholine | C4H9NO | CID 8083. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2-(4-Chlorophenyl)-3-methylmorpholine | C11H14ClNO | CID 215992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2-(4-Chlorophenyl)-2-methylmorpholine, 99%, Thermo Scientific Chemicals 250 mg | Request for Quote [thermofisher.com]

- 6. 2-(4-Chlorophenyl)-2-methylmorpholine | 109461-44-1 [sigmaaldrich.com]

- 7. 2-(4-Chlorophenyl)-2-methylmorpholine, 99%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 2-(4-Chlorophenyl)-2-methylmorpholine | 109461-44-1 [sigmaaldrich.com]

- 9. PubChemLite - 2-(4-chlorophenyl)-2-methylmorpholine (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 10. 2-(4-Chlorophenyl)-2-methylmorpholine, 99% | CymitQuimica [cymitquimica.com]

- 11. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-methylmorpholine (CAS: 109461-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-2-methylmorpholine, a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a well-established pharmacophore known to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] The introduction of a 4-chlorophenyl group and a methyl group at the C-2 position creates a chiral center and offers a unique three-dimensional structure for potential interactions with biological targets. This document outlines the physicochemical properties, plausible synthetic pathways, robust analytical methodologies for characterization and quality control, and explores the potential pharmacological landscape of this compound class. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information from closely related analogues and established chemical principles to provide a foundational resource for researchers.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged heterocyclic motif in modern medicinal chemistry, featured in numerous FDA-approved drugs.[2] Its inherent properties, including a high pKa of the nitrogen atom (typically around 8.5), water solubility conferred by the ether oxygen, and its ability to act as a hydrogen bond acceptor, make it a valuable component in drug design.[2] The morpholine moiety can enhance the potency of a molecule, modulate its pharmacokinetic profile, and serve as a versatile scaffold for directing substituents into optimal orientations for target binding.[2] Substituted 2-aryl-morpholines, in particular, have been investigated for a wide range of biological activities, including effects on the central nervous system, anti-inflammatory properties, and as potential analgesics.[3]

Physicochemical and Structural Properties

2-(4-Chlorophenyl)-2-methylmorpholine is a solid at room temperature with a molecular formula of C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol .[4] The key structural features include a chiral quaternary carbon at the 2-position, a lipophilic 4-chlorophenyl group, and the polar morpholine ring.

| Property | Value | Source(s) |

| CAS Number | 109461-44-1 | |

| Molecular Formula | C₁₁H₁₄ClNO | [4] |

| Molecular Weight | 211.69 g/mol | [4] |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 307.0 ± 37.0 °C at 760 mmHg | |

| InChI Key | IJDDASQRAPIORY-UHFFFAOYSA-N | |

| SMILES | CC1(CNCCO1)C2=CC=C(C=C2)Cl | [4] |

| Purity (Typical) | ≥98% (often determined by HPLC) | |

| Storage Conditions | 4°C, protect from light |

dot digraph "Physicochemical_Properties" { graph [fontname="Arial", fontsize=12, label="Figure 1: Key Physicochemical Properties", labelloc=b, layout=dot]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Compound [label="2-(4-Chlorophenyl)-2-methylmorpholine\nCAS: 109461-44-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formula [label="Molecular Formula\nC₁₁H₁₄ClNO"]; MW [label="Molecular Weight\n211.69 g/mol "]; Form [label="Physical Form\nSolid"]; Purity [label="Purity\n≥98%"];

Compound -> Formula; Compound -> MW; Compound -> Form; Compound -> Purity; }

Figure 1: Key Physicochemical Properties

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway involves the disconnection of the morpholine ring, leading back to a key intermediate, N-(2-hydroxyethyl)-1-(4-chlorophenyl)-1-methylethanolamine. This intermediate can be derived from the reaction of 2-aminoethanol with a suitable epoxide or halohydrin precursor.

dot digraph "Retrosynthesis" { graph [fontname="Arial", fontsize=12, label="Figure 2: Retrosynthetic Pathway", labelloc=b, layout=dot]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Target [label="2-(4-Chlorophenyl)-2-methylmorpholine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="N-(2-hydroxyethyl)-1-(4-chlorophenyl)-1-methylethanolamine"]; Precursor1 [label="2-(4-Chlorophenyl)-2-methyloxirane"]; Precursor2 [label="2-Aminoethanol"];

Target -> Intermediate1 [label="Cyclization"]; Intermediate1 -> Precursor1 [label="Ring Opening"]; Intermediate1 -> Precursor2; }

Figure 2: Retrosynthetic Pathway

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for analogous compounds.[3]

Step 1: Synthesis of 2-(4-Chlorophenyl)-2-methyloxirane

-

To a stirred solution of 4'-chloroacetophenone in methanol at 0°C, add sodium borohydride portion-wise.

-

After the reaction is complete (monitored by TLC), carefully add acetone to quench the excess reagent.

-

Remove the solvent under reduced pressure and extract the resulting 1-(4-chlorophenyl)ethanol with ethyl acetate.

-

The crude alcohol is then treated with trimethylsulfoxonium iodide and a strong base like sodium hydride in DMSO to yield the epoxide, 2-(4-chlorophenyl)-2-methyloxirane, via the Corey-Chaykovsky reaction.

Step 2: Synthesis of N-(2-hydroxyethyl)-1-(4-chlorophenyl)-1-methylethanolamine

-

Dissolve the synthesized 2-(4-chlorophenyl)-2-methyloxirane in a suitable solvent such as isopropanol.

-

Add an excess of 2-aminoethanol to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The nucleophilic attack of the amino group on the less sterically hindered carbon of the epoxide will yield the desired amino alcohol intermediate.

-

Upon completion, cool the reaction mixture and remove the solvent in vacuo. The crude product can be purified by column chromatography.

Step 3: Cyclization to form 2-(4-Chlorophenyl)-2-methylmorpholine

-

The purified N-(2-hydroxyethyl)-1-(4-chlorophenyl)-1-methylethanolamine is dissolved in a suitable high-boiling solvent like toluene or xylene.

-

Add a strong acid catalyst, such as concentrated sulfuric acid or oleum, dropwise at an elevated temperature.[5]

-

The reaction mixture is heated to reflux to facilitate the intramolecular dehydration and cyclization.

-

After the reaction is complete, the mixture is cooled and neutralized with a suitable base (e.g., aqueous sodium hydroxide).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The final product, 2-(4-Chlorophenyl)-2-methylmorpholine, can be purified by recrystallization or column chromatography.

Analytical Characterization and Quality Control

A comprehensive analytical strategy is crucial to confirm the identity, purity, and quality of 2-(4-Chlorophenyl)-2-methylmorpholine. This involves a combination of spectroscopic and chromatographic techniques.[6]

Spectroscopic Analysis (Expected Data)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (two doublets in the range of 7.0-7.5 ppm). The methyl group should appear as a singlet around 1.5 ppm. The morpholine ring protons will present as complex multiplets between 2.5 and 4.0 ppm. The distinct pattern of two sets of resonances with approximately equal integrals, often tilted towards each other, is characteristic of the morpholine ring protons.[7]

-

¹³C NMR : The carbon NMR will show signals for the quaternary carbon at the 2-position, the methyl carbon, the aromatic carbons (with the carbon attached to chlorine being distinct), and the four carbons of the morpholine ring. The carbons adjacent to the oxygen and nitrogen atoms will have characteristic chemical shifts.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods. The predicted monoisotopic mass is 211.07639 Da.[8] The mass spectrum should show a prominent [M+H]⁺ ion at m/z 212.08367.[8] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum is expected to show C-H stretching vibrations for the aromatic and aliphatic groups, C-N and C-O stretching bands characteristic of the morpholine ring, and C-Cl stretching in the fingerprint region.

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 2-(4-Chlorophenyl)-2-methylmorpholine.[4] A validated, stability-indicating reverse-phase HPLC method is essential for quality control.

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[9]

dot digraph "Analytical_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Analytical QC Workflow", labelloc=b, layout=dot]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Sample [label="Sample of\n2-(4-Chlorophenyl)-2-methylmorpholine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Identity [label="Identity Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"];

NMR [label="¹H and ¹³C NMR"]; MS [label="Mass Spectrometry"]; IR [label="Infrared Spectroscopy"]; HPLC [label="RP-HPLC (Purity, Assay)"]; GC [label="GC (Residual Solvents)"];

Sample -> Identity; Sample -> Purity; Identity -> NMR; Identity -> MS; Identity -> IR; Purity -> HPLC; Purity -> GC; }

Figure 3: Analytical QC Workflow

Potential Pharmacological Activity and Therapeutic Applications

While no specific pharmacological data for 2-(4-Chlorophenyl)-2-methylmorpholine has been published, the broader class of 2-aryl-morpholine derivatives has shown a range of biological activities, primarily centered around the central nervous system (CNS).

-

Antidepressant and Anxiolytic Potential : Many morpholine-containing compounds exhibit CNS activity. For instance, certain 3-(methyleneaminoxy)methylmorpholine derivatives have shown a pharmacological profile similar to the antidepressant viloxazine. The structural similarity of 2-(4-Chlorophenyl)-2-methylmorpholine to known CNS-active molecules suggests it could interact with neurotransmitter systems.

-

Analgesic and Anti-inflammatory Properties : Some 2,2,4-substituted morpholines have been reported to possess analgesic and anti-inflammatory activities.[3] The 2-phenyl analogues, in particular, show central dopaminergic and naloxone-antagonized analgesic effects.[3]

-

Enzyme Inhibition : The morpholine scaffold is present in various enzyme inhibitors.[2] Given its structure, 2-(4-Chlorophenyl)-2-methylmorpholine could be explored as an inhibitor for a range of enzymes, including kinases or proteases, depending on the overall molecular conformation and substituent effects.

The 4-chlorophenyl moiety is a common substituent in many active pharmaceutical ingredients, often enhancing binding affinity through hydrophobic and halogen bonding interactions. The methyl group at the C-2 position, by creating a quaternary center, may lock the phenyl ring into a specific conformation, potentially increasing selectivity for a particular biological target.

Conclusion and Future Directions

2-(4-Chlorophenyl)-2-methylmorpholine represents a chemical entity with significant potential for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its characterization can be robustly performed using standard analytical techniques. The structural alerts within the molecule, namely the privileged morpholine scaffold and the 2-(4-chlorophenyl) substitution, suggest that future research into its pharmacological profile, particularly in the area of CNS disorders, is warranted. Further investigation into its biological activity, mechanism of action, and structure-activity relationships with related analogues will be crucial in determining its therapeutic potential.

References

- The synthesis of N-[4-methyl(41-chlorophenyl)-2-R-phenylіmіnothіazol-3-yl]-morpholine derivatives by Hantzsch reaction. Journal of Organic and Pharmaceutical Chemistry. 2016-09-19.

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.

- Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. PMC.

- 2-(4-chloro-phenyl)-2-methyl-morpholine [109461-44-1]. Chemical Register.

- 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. PubMed.

- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. 2014-07-01.

- 2-(4-chlorophenyl)-2-methylmorpholine (C11H14ClNO). PubChemLite.

- 2-(4-Chlorophenyl)-2-methylmorpholine, 99%. Thermo Fisher Scientific.

- 2-(4-Chlorophenyl)-3-methylmorpholine. PubChem.

- (PDF) Morpholines. Synthesis and Biological Activity.

- 2-(4-Chlorophenyl)-2-methylmorpholine | 109461-44-1. Sigma-Aldrich.

- Biological relevance and synthesis of C-substituted morpholine derivatives.

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.

- Biological activities of morpholine derivatives and molecular targets involved.

- Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. MDPI.

- Synthesis and Characterization of Some New Morpholine Derivatives.

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).

- Recognizing the NMR p

- VALID

- (R)-2-Methyl-morpholine(168038-14-0) 1H NMR spectrum. ChemicalBook.

- 2-(4-Chlorophenyl)-2-methylmorpholine | CAS 109461-44-1. SCBT.

- 2-(4-Chlorophenyl)-3-methylmorpholine|CAS 36981-95-0. Benchchem.

- 2-(4-Chlorophenyl)-2-methylmorpholine. Sigma-Aldrich.

- 2-(4-Chlorophenyl)-2-methylmorpholine, 99%, Thermo Scientific Chemicals 250 mg. Fisher Scientific.

- Morpholine, 4-methyl-. NIST WebBook.

- 4-(4-Chlorophenyl)morpholine. PubChem.

- Recognizing the NMR pattern for morpholine. ACD/Labs. 2008-05-06.

- An Experimental Design Approach to Selecting the Optimum HPLC Conditions for the Determination of 2-Arylimidazoline Derivatives.

- (PDF) Synthesis, Characterization, Biological Activities and Ab-initio Study of Transition Metal Complexes of [Methyl 2-((4-chlorophenyl)(hydroxy)methyle) Acrylate.

- Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.

- Process of producing morpholine

- Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. NIH.

- N-Methylmorpholine. Wikipedia.

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- 4-Methylmorpholine (109-02-4) 1H NMR spectrum. ChemicalBook.

- 4-(4-CHLOROPHENYL)MORPHOLINE synthesis. ChemicalBook.*.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-(4-chlorophenyl)-2-methylmorpholine (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 9. public.pensoft.net [public.pensoft.net]

Unlocking the Therapeutic Potential of 2-(4-Chlorophenyl)morpholine Derivatives: A Technical Guide to Their Biological Activity

Foreword: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, imparting favorable physicochemical properties such as enhanced aqueous solubility and metabolic stability to drug candidates.[1] Its incorporation into molecular frameworks has led to the development of numerous clinically successful drugs. When substituted with a 4-chlorophenyl group at the 2-position, the resulting 2-(4-chlorophenyl)morpholine core presents a fascinating and versatile platform for the design of novel therapeutics. The electronic properties conferred by the chlorine atom, coupled with the structural attributes of the morpholine ring, create a unique chemical entity with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological activities, and preclinical evaluation of 2-(4-chlorophenyl)morpholine derivatives, with a particular focus on their potential as modulators of monoamine oxidase and monoamine transporters, key targets in the treatment of neuropsychiatric disorders.

I. Synthetic Pathways to 2-(4-Chlorophenyl)morpholine Derivatives

The synthesis of 2-(4-chlorophenyl)morpholine and its derivatives is a critical first step in the exploration of their biological potential. The core scaffold can be assembled through several established synthetic strategies, primarily involving the cyclization of acyclic precursors.

A common and efficient method involves the reaction of a 2-aminoethanol derivative with a substituted styrene oxide or a corresponding halohydrin. The choice of reactants and reaction conditions can be tailored to achieve desired stereochemistry and introduce further diversity at various positions of the morpholine ring.

Illustrative Synthetic Scheme:

Caption: General synthetic route to 2-(4-chlorophenyl)morpholine derivatives.

Further functionalization of the morpholine nitrogen provides a facile route to a diverse library of derivatives. For instance, N-alkylation or N-arylation can be readily achieved by reacting the core scaffold with various electrophiles, such as alkyl halides or aryl halides, often in the presence of a base. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

II. Key Biological Activities and Therapeutic Potential

Derivatives of 2-(4-chlorophenyl)morpholine have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

A. Antidepressant and Anxiolytic Activity: Modulating Monoaminergic Neurotransmission

A significant body of research has focused on the potential of 2-(4-chlorophenyl)morpholine derivatives as antidepressants and anxiolytics. Their mechanism of action in this context is primarily attributed to their ability to modulate the levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft. This is achieved through two principal mechanisms: inhibition of monoamine oxidase (MAO) enzymes and blockade of monoamine reuptake transporters (SERT, NET, and DAT).

1. Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[2] Inhibition of MAO-A, in particular, leads to an increase in the synaptic concentrations of serotonin and norepinephrine, which is a well-established mechanism for antidepressant action.[3] Several morpholine-containing compounds have been identified as potent and reversible MAO-A inhibitors.[4] For instance, certain morpholine-based chalcones have shown significant MAO-A inhibitory activity, with IC50 values in the low micromolar range.[4]

2. Monoamine Reuptake Inhibition:

The serotonin transporter (SERT) and norepinephrine transporter (NET) are responsible for clearing their respective neurotransmitters from the synapse. Inhibition of these transporters prolongs the action of serotonin and norepinephrine, leading to an antidepressant effect. Structure-activity relationship studies of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have revealed that stereochemistry and aryl ring substitution are critical for potent and selective inhibition of SERT and NET.[5] While specific quantitative data for 2-(4-chlorophenyl)morpholine derivatives as monoamine reuptake inhibitors is still emerging, the structural similarity to known inhibitors suggests this is a key area for further investigation.

Signaling Pathway of Monoamine Oxidase and Reuptake Inhibitors:

Caption: Mechanism of action of 2-(4-chlorophenyl)morpholine derivatives as MAO and reuptake inhibitors.

B. Antimicrobial and Anti-inflammatory Activities

Beyond their effects on the central nervous system, 2-(4-chlorophenyl)morpholine derivatives have also been investigated for their potential as antimicrobial and anti-inflammatory agents. The morpholine nucleus is a common feature in many antimicrobial compounds, and its derivatives have shown activity against a range of bacteria and fungi. Similarly, the anti-inflammatory properties of these compounds are being explored, with some derivatives demonstrating the ability to modulate inflammatory pathways.

III. Preclinical Evaluation: Methodologies and Experimental Protocols

The comprehensive evaluation of the biological activity of 2-(4-chlorophenyl)morpholine derivatives requires a combination of in vitro and in vivo assays. The choice of assays is dictated by the specific biological activity being investigated.

A. In Vitro Assays: Target-Based Screening

1. Monoamine Oxidase (MAO) Inhibition Assay:

The rationale for selecting a MAO inhibition assay is to directly assess the ability of the compounds to interact with and inhibit the MAO-A and MAO-B enzymes. A fluorometric assay is often preferred for high-throughput screening due to its sensitivity, simplicity, and adaptability to a 96-well plate format.[1] This allows for the rapid screening of a large number of compounds and the determination of their IC50 values.

Experimental Protocol: Fluorometric MAO Inhibition Assay [1]

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP) in the assay buffer.

-

Prepare a dilution series of the test compounds and positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, HRP, and the fluorogenic probe.

-

Add the test compound or positive control to the respective wells.

-

Initiate the reaction by adding the MAO enzyme and substrate.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for resorufin) at regular intervals.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Monoamine Transporter Binding/Uptake Assays:

To evaluate the interaction of the derivatives with SERT, NET, and DAT, radioligand binding assays or synaptosomal uptake assays are commonly employed. These assays provide quantitative data on the affinity (Ki) or potency (IC50) of the compounds for the respective transporters.

B. In Vivo Assays: Assessing Behavioral Effects

1. Forced Swim Test (FST):

The forced swim test is a widely used behavioral despair model for the initial screening of potential antidepressant drugs.[6][7] The rationale behind this test is that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility, suggesting a pro-active, escape-oriented behavior.[8]

Experimental Protocol: Forced Swim Test in Mice [4][6][8]

-

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its hind paws or tail.

-

Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

-

Gently place each mouse into the cylinder of water for a 6-minute session.

-

Record the entire session using a video camera for later analysis.

-

-

Data Analysis:

-

Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

-

Compare the immobility time of the treated groups with the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of potential antidepressant activity.

-

Experimental Workflow for Antidepressant Screening:

Caption: A typical workflow for the preclinical screening of 2-(4-chlorophenyl)morpholine derivatives for antidepressant activity.

IV. Structure-Activity Relationships (SAR) and Data Summary

The systematic modification of the 2-(4-chlorophenyl)morpholine scaffold allows for the elucidation of structure-activity relationships, providing crucial insights for the rational design of more potent and selective compounds.

While a comprehensive quantitative SAR for a broad range of 2-(4-chlorophenyl)morpholine derivatives is still under active investigation, preliminary data from related series of compounds can guide future design efforts. For instance, in the 2-[(phenoxy)(phenyl)methyl]morpholine series, the stereochemistry at the 2-position and the nature and position of substituents on the aromatic rings were found to be critical determinants of activity and selectivity for SERT and NET.[5]

Table 1: Biological Activity of Representative Morpholine Derivatives

| Compound ID | Modification | Target | Activity (IC50/Ki) | Reference |

| C14 | Morpholine-based chalcone | MAO-A | 7.91 ± 0.08 µM | [4] |

| C6 | Morpholine-based chalcone | MAO-A | 8.45 ± 0.19 µM | [4] |

| (SS)-5a | 2-[(phenoxy)(phenyl)methyl]morpholine | SERT | Potent Inhibitor | [5] |

| (SS)-5a | 2-[(phenoxy)(phenyl)methyl]morpholine | NET | Potent Inhibitor | [5] |

Note: This table will be populated with more specific data for 2-(4-chlorophenyl)morpholine derivatives as it becomes available in the public domain.

V. Conclusion and Future Directions

The 2-(4-chlorophenyl)morpholine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly for the treatment of depression and other CNS disorders. The diverse biological activities exhibited by its derivatives, coupled with their synthetic tractability, make this an exciting area of medicinal chemistry research.

Future efforts should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitutions on the phenyl ring and the morpholine nitrogen to build a comprehensive SAR.

-

Quantitative biological evaluation: Systematically determining the IC50 and Ki values of these derivatives against MAO-A, MAO-B, SERT, NET, and DAT to identify potent and selective lead compounds.

-

In-depth mechanistic studies: Elucidating the precise molecular interactions of the most promising compounds with their biological targets through techniques such as X-ray crystallography and molecular modeling.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

By pursuing these avenues of research, the full therapeutic potential of 2-(4-chlorophenyl)morpholine derivatives can be unlocked, paving the way for the development of next-generation medicines to address unmet medical needs.

References

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Anazi, M. R., Al-Mahmood, S. M., Wani, T. A., & Al-Dies, A. M. (2022). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 27(15), 4983.

- Slattery, D. A., & Cryan, J. F. (2014). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (91), 51747.

- Finberg, J. P., & Rabey, J. M. (2016). Monoamine oxidase inhibitors and their role in depression. SciSpace.

- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638.

-

Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action | Psychopharmacology | Clinical Application. Retrieved from [Link]

-

Speed Pharmacology. (2016, November 10). Pharmacology - ANTIDEPRESSANTS - SSRIs, SNRIs, TCAs, MAOIs, Lithium (MADE EASY). [Video]. YouTube. [Link]

-

Rege, S. (2022, May 6). What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action. [Video]. YouTube. [Link]

- Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., Para, K. S., Reeves, K., Ryckmans, T., Stiff, C., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2562–2566.

Sources

- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 3. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 8. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-2-methylmorpholine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylmorpholines represent a significant class of compounds with diverse pharmacological activities, primarily targeting the central nervous system (CNS). This technical guide provides a comprehensive review of 2-(4-chlorophenyl)-2-methylmorpholine, a halogenated analog within this class. While specific research on this particular molecule is limited, this document synthesizes information from closely related analogs and the broader class of 2-aryl-2-methylmorpholines to provide a detailed overview of its probable synthesis, chemical characteristics, pharmacological profile, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel phenylmorpholine derivatives.

Introduction: The Significance of the Phenylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When combined with a phenyl group at the 2-position, the resulting phenylmorpholine core structure gives rise to a class of compounds with significant CNS activity.[2] These compounds often act as monoamine reuptake inhibitors or releasing agents, modulating the levels of key neurotransmitters like dopamine, norepinephrine, and serotonin.[2][3] This modulation of monoaminergic systems is the basis for the therapeutic effects of well-known drugs and the continued investigation of new chemical entities for a range of neurological and psychiatric disorders.

The introduction of a methyl group at the 2-position and a chlorine atom on the phenyl ring, as in 2-(4-chlorophenyl)-2-methylmorpholine, is expected to significantly influence its pharmacological profile, including its potency, selectivity, and metabolic fate. This guide will explore the anticipated properties and potential of this specific analog based on established structure-activity relationships (SAR) within the phenylmorpholine class.

Synthesis and Characterization

While a specific, detailed synthesis of 2-(4-chlorophenyl)-2-methylmorpholine is not extensively reported in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for preparing 2-aryl-2-methylmorpholine derivatives.[4]

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-aryl-2-methylmorpholines involves the reaction of a substituted α-bromo-acetophenone with an appropriate amino alcohol, followed by cyclization.[4]

Step-by-Step Protocol:

-

Bromination of 4'-Chloroacetophenone: 4'-Chloroacetophenone is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride, to yield 2-bromo-1-(4-chlorophenyl)ethan-1-one.

-

Reaction with 2-Amino-2-methyl-1-propanol: The resulting α-bromo ketone is then reacted with 2-amino-2-methyl-1-propanol. This reaction is typically carried out in a non-protic polar solvent at an elevated temperature.

-

Reductive Cyclization: The intermediate is then subjected to reductive cyclization to form the morpholine ring. A common method for this is the Leuckart-Wallach reaction, using formic acid at reflux, which acts as both the reducing agent and the acid catalyst for the cyclization.[4]

-

Purification: The final product, 2-(4-chlorophenyl)-2-methylmorpholine, is then isolated and purified using standard techniques such as column chromatography.

Caption: Proposed synthetic pathway for 2-(4-Chlorophenyl)-2-methylmorpholine.

Physicochemical Properties

The physicochemical properties of 2-(4-chlorophenyl)-2-methylmorpholine can be predicted based on its structure.

| Property | Value | Source |

| CAS Number | 109461-44-1 | [5] |

| Molecular Formula | C11H14ClNO | [6] |

| Molecular Weight | 211.69 g/mol | [7] |

| Predicted XlogP | 1.8 | [8] |

| Physical Form | Solid | [7] |

| Boiling Point | 307.0 ± 37.0 °C at 760 mmHg | [7] |

Spectral Characterization

The structural confirmation of 2-(4-chlorophenyl)-2-methylmorpholine would rely on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, the methylene protons of the morpholine ring, and a singlet for the methyl group at the 2-position. The morpholine protons often exhibit a distinct pattern due to their diastereotopic nature.[9]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the 4-chlorophenyl ring, the carbons of the morpholine ring, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, C-O-C stretching of the ether linkage in the morpholine ring, and C-Cl stretching.[5]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely show cleavage of the morpholine ring and loss of the chlorophenyl moiety.[6]

Pharmacological Profile and Mechanism of Action

The pharmacological activity of 2-(4-chlorophenyl)-2-methylmorpholine is anticipated to be primarily centered on the central nervous system, based on the extensive research on its structural analogs.[2][3]

Expected CNS Activity: A Monoamine Modulator

Substituted phenylmorpholines are well-documented as modulators of monoamine neurotransmitters.[2] They can act as either reuptake inhibitors or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The specific activity and selectivity are highly dependent on the nature and position of the substituents on both the phenyl and morpholine rings.

For instance, fluorinated analogs such as 3-fluorophenmetrazine (3-FPM) and 4-fluorophenmetrazine (4-FPM) are known to be substrate-type monoamine releasers with a preference for catecholamines (dopamine and norepinephrine).[10] Given the electronic similarities between fluorine and chlorine, it is highly probable that 2-(4-chlorophenyl)-2-methylmorpholine also functions as a monoamine releasing agent or reuptake inhibitor, likely with stimulant properties.

Caption: Putative mechanism of action at a dopaminergic synapse.

Potential Analgesic and Anti-inflammatory Properties

Beyond CNS stimulation, morpholine derivatives have been investigated for a range of other biological activities. Some morpholine-based compounds have demonstrated analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11] Additionally, anti-inflammatory properties have been reported for various 2-substituted morpholine derivatives.[4] The presence of the 4-chlorophenyl moiety, a common feature in many anti-inflammatory drugs, further suggests that 2-(4-chlorophenyl)-2-methylmorpholine could possess anti-inflammatory activity.

Anticancer and Other Potential Activities

Recent research has highlighted the potential of morpholine-containing compounds as anticancer agents.[12] The morpholine ring can enhance the potency of molecules through interactions with target proteins like kinases.[13] While speculative, the potential for 2-(4-chlorophenyl)-2-methylmorpholine to exhibit antiproliferative activity warrants further investigation. Other reported activities for the broader morpholine class include antiviral and antimicrobial effects.[14][15]

Potential Therapeutic Applications

Based on its predicted pharmacological profile, 2-(4-chlorophenyl)-2-methylmorpholine could be a lead compound for the development of therapeutics in several areas:

-

Central Nervous System Disorders: As a likely monoamine modulator, it could be investigated for the treatment of ADHD, narcolepsy, or as an antidepressant. The specific profile of transporter interaction would determine its suitability for these conditions.

-

Pain Management: Its potential analgesic properties suggest it could be explored as a novel non-opioid analgesic.

-

Inflammatory Diseases: If significant anti-inflammatory activity is confirmed, it could be a candidate for treating various inflammatory conditions.

-

Oncology: The anticancer potential of the morpholine scaffold suggests that this compound could be screened for activity against various cancer cell lines.

Analytical Methodologies

The characterization and quantification of 2-(4-chlorophenyl)-2-methylmorpholine in various matrices would be crucial for research and development. Standard analytical techniques for small organic molecules would be applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of morpholine derivatives.[16][17] Due to the polarity of the morpholine nitrogen, derivatization is often employed to improve volatility and chromatographic performance.[10][17]

General GC-MS Protocol:

-

Sample Preparation: Extraction of the analyte from the matrix using a suitable organic solvent.

-

Derivatization: Reaction with a derivatizing agent, such as sodium nitrite in an acidic medium to form the N-nitroso derivative, to increase volatility.[17]

-

GC Separation: Separation of the derivatized analyte on a capillary GC column (e.g., a non-polar or medium-polarity column).

-

MS Detection: Detection and quantification using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Caption: General workflow for the GC-MS analysis of morpholine derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another common method for the analysis of phenyl-containing compounds.[11]

General HPLC-UV Protocol:

-

Sample Preparation: Dissolving the sample in a suitable solvent and filtering to remove particulates.

-

HPLC Separation: Separation on a reverse-phase column (e.g., C18 or C8) using a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[13]

-

UV Detection: Detection at a wavelength where the 4-chlorophenyl chromophore has strong absorbance.

Conclusion and Future Directions

2-(4-Chlorophenyl)-2-methylmorpholine is a promising, yet under-investigated, member of the pharmacologically rich phenylmorpholine class of compounds. Based on extensive structure-activity relationship data from its analogs, it is predicted to be a centrally active monoamine modulator with potential applications in the treatment of CNS disorders, pain, and inflammation. This technical guide provides a foundational understanding of its likely synthesis, properties, and biological activities, intended to stimulate further research into this and related compounds. Future studies should focus on the definitive synthesis and characterization of 2-(4-chlorophenyl)-2-methylmorpholine, followed by a thorough in vitro and in vivo pharmacological evaluation to validate its predicted activities and explore its full therapeutic potential.

References

Sources

- 1. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]

- 3. Substituted phenylmorpholine [medbox.iiab.me]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. PubChemLite - 2-(4-chlorophenyl)-2-methylmorpholine (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. sensitive hplc-uv method: Topics by Science.gov [science.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-methylmorpholine: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)-2-methylmorpholine is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine ring is a well-established "privileged structure" in pharmaceutical development, prized for its advantageous physicochemical properties, metabolic stability, and ability to impart favorable pharmacokinetic profiles to bioactive molecules.[1][2][3] The presence of a 4-chlorophenyl group and a methyl group at the 2-position of the morpholine core suggests its potential as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the critical safety and handling procedures for 2-(4-Chlorophenyl)-2-methylmorpholine, along with a discussion of general synthetic and analytical strategies relevant to this class of compounds.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its safe and effective use in a research setting.

| Property | Value | Source |

| CAS Number | 109461-44-1 | [4][5] |

| Molecular Formula | C11H14ClNO | [4][5] |

| Molecular Weight | 211.69 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [5] |

| Boiling Point | 307.0 ± 37.0 °C at 760 mmHg | [5] |

| InChI Key | IJDDASQRAPIORY-UHFFFAOYSA-N | [4][5] |

Safety and Handling

The proper handling of any chemical substance is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. The following information is synthesized from available Safety Data Sheets (SDS) and general best practices for handling heterocyclic compounds.

Hazard Identification and GHS Classification

2-(4-Chlorophenyl)-2-methylmorpholine is classified as a hazardous substance. The primary hazards are:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4]

The GHS pictogram associated with this compound is the exclamation mark, indicating its potential to cause these health hazards.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is 4°C, protected from light.[5]

-

Disposal: Dispose of this substance and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

Synthetic Strategies for Substituted Morpholines

This generalized pathway highlights the key bond-forming events and the strategic use of readily available starting materials. The choice of solvent and base is critical for optimizing reaction conditions and yield.

Analytical Characterization

The confirmation of the structure and purity of a synthesized compound is a cornerstone of chemical research. For a molecule like 2-(4-Chlorophenyl)-2-methylmorpholine, a combination of spectroscopic and chromatographic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The characteristic signals for the morpholine ring protons, the methyl group, and the aromatic protons of the chlorophenyl group would be expected. The morpholine ring often displays a distinct pattern of signals.[7]

-

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule, including the quaternary carbon at the 2-position.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, would be suitable for this purpose.[8] The purity is typically determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming its identity. The predicted monoisotopic mass of 2-(4-Chlorophenyl)-2-methylmorpholine is 211.07639 Da.[9]

Pharmacological Context and Toxicological Profile

Medicinal Chemistry of Morpholine Derivatives

The morpholine scaffold is a key component in a wide range of biologically active compounds, including approved drugs and clinical candidates.[1][2][3] Its presence can influence a molecule's solubility, lipophilicity, and hydrogen bonding capacity, which in turn can modulate its pharmacokinetic and pharmacodynamic properties.[1] Substituted morpholines have been investigated for a diverse array of therapeutic applications, including:

The specific biological activity of 2-(4-Chlorophenyl)-2-methylmorpholine has not been extensively reported in publicly available literature. However, its structural similarity to other biologically active 2-aryl-morpholines suggests its potential as a lead compound for further investigation.[6]

Toxicological Data